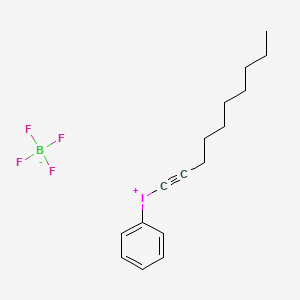
Iodonium, 1-decynylphenyl-, tetrafluoroborate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodonium, 1-decynylphenyl-, tetrafluoroborate(1-) is a hypervalent iodine compound known for its versatility in organic synthesis. This compound is part of the iodonium salts family, which are widely used as reagents in various chemical reactions due to their ability to act as electrophilic arylation agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iodonium, 1-decynylphenyl-, tetrafluoroborate(1-) typically involves the reaction of an aryl iodide with an alkyne in the presence of an oxidizing agent. One common method includes the use of m-chloroperbenzoic acid (m-CPBA) as the oxidant in a solvent such as dichloromethane. The reaction proceeds under mild conditions and yields the desired iodonium salt .
Industrial Production Methods
Industrial production methods for iodonium salts often involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of oxidizing agents and solvents may vary based on cost and availability, but the fundamental reaction mechanism remains the same .
Chemical Reactions Analysis
Types of Reactions
Iodonium, 1-decynylphenyl-, tetrafluoroborate(1-) undergoes several types of reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the iodonium group with a nucleophile, resulting in the formation of substituted products.
Elimination: This reaction leads to the formation of alkyne products through the removal of the iodonium group.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as alcohols, carboxylates, and other salts. The reactions are typically carried out in solvents like methanol, acetic acid, or mixed aqueous alcoholic solvents at temperatures ranging from 50 to 60°C .
Major Products
The major products formed from these reactions include enol derivatives (from substitution reactions) and 1-decyne (from elimination reactions). Iodobenzene is also a common byproduct .
Scientific Research Applications
Iodonium, 1-decynylphenyl-, tetrafluoroborate(1-) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of iodonium, 1-decynylphenyl-, tetrafluoroborate(1-) involves the formation of a hypervalent iodine intermediate. This intermediate can undergo nucleophilic substitution or elimination reactions, depending on the reaction conditions and the nature of the nucleophile. The molecular targets and pathways involved include the activation of carbonyl groups and the transfer of aryl or alkynyl groups to nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Diaryliodonium Salts: These compounds are similar in structure but contain two aryl groups instead of an aryl and an alkyne group.
Ethynylbenziodoxolones (EBXs): These compounds are used for electrophilic alkynylation reactions and share similar reactivity with iodonium, 1-decynylphenyl-, tetrafluoroborate(1-).
Uniqueness
Iodonium, 1-decynylphenyl-, tetrafluoroborate(1-) is unique due to its ability to introduce both aryl and alkynyl groups into target molecules. This dual functionality makes it a valuable reagent in organic synthesis, offering greater versatility compared to other iodonium salts .
Properties
CAS No. |
102987-32-6 |
|---|---|
Molecular Formula |
C16H22BF4I |
Molecular Weight |
428.1 g/mol |
IUPAC Name |
dec-1-ynyl(phenyl)iodanium;tetrafluoroborate |
InChI |
InChI=1S/C16H22I.BF4/c1-2-3-4-5-6-7-8-12-15-17-16-13-10-9-11-14-16;2-1(3,4)5/h9-11,13-14H,2-8H2,1H3;/q+1;-1 |
InChI Key |
XYZCTIZMQJUKQG-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCCCCC#C[I+]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


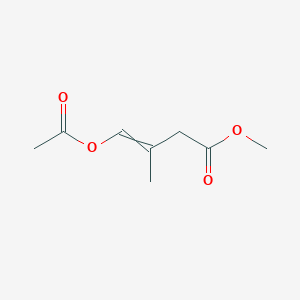
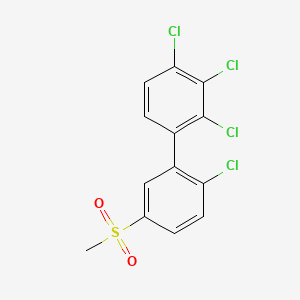
![3,3-Dimethyl-2-azabicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B14336320.png)
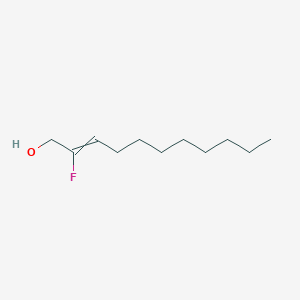
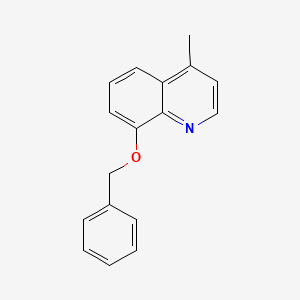
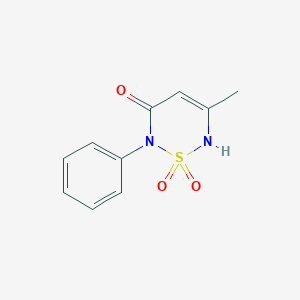
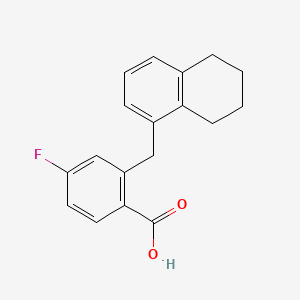
![2,8-dihydroxy-6,10-dimethyl-4,12-dioxa-6,10-diazatricyclo[7.3.0.03,7]dodecane-5,11-dione](/img/structure/B14336353.png)

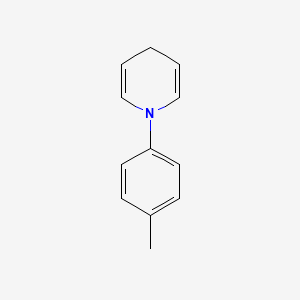
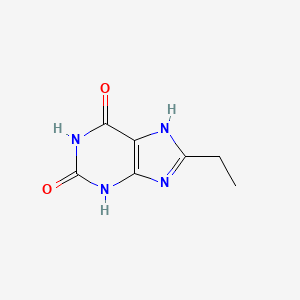
![[1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-](/img/structure/B14336382.png)


